
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs). The presence of the fluorophenyl group in this compound adds unique properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of 2-fluorobenzaldehyde with resorcinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the xanthene core. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
科学研究应用
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in cellular imaging and drug delivery applications. The hydroxyl groups can participate in hydrogen bonding, further stabilizing its interactions with target molecules.
相似化合物的比较
Similar Compounds
9-Phenyl-2,6,7-trihydroxy-3H-xanthen-3-one: Lacks the fluorine atom, resulting in different electronic properties.
9-(2-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
9-(2-Methylphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: The presence of a methyl group alters its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one imparts unique properties such as increased lipophilicity and enhanced electronic effects. These characteristics make it more effective in applications like bioimaging and drug delivery compared to its non-fluorinated counterparts.
属性
CAS 编号 |
142181-55-3 |
|---|---|
分子式 |
C19H11FO5 |
分子量 |
338.3 g/mol |
IUPAC 名称 |
9-(2-fluorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11FO5/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,21-23H |
InChI 键 |
CAUGBHZTZAHNMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
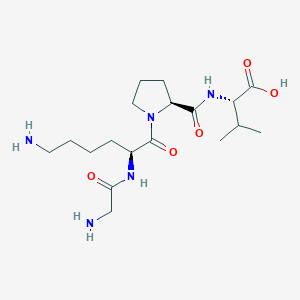
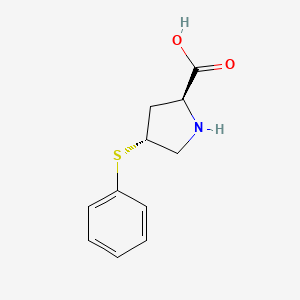
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
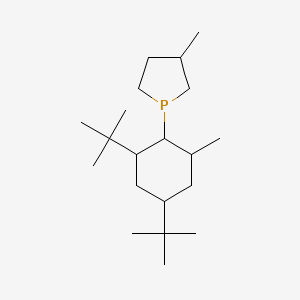
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)



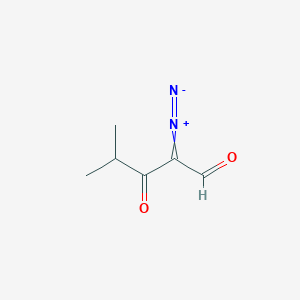


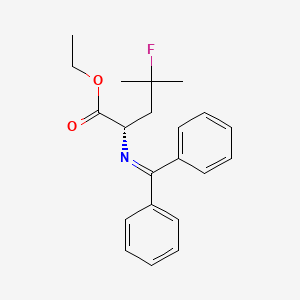
![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
